Fmoc-D-Biocytin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Biocytin typically involves the protection of the amino group of D-lysine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, followed by the biotinylation of the epsilon-amino group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and acetonitrile . The process may involve multiple steps, including the activation of carboxyl groups and the use of coupling reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis techniques. The compound is typically stored at low temperatures (−20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Biocytin undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds using coupling reagents such as carbodiimides.
Biotinylation: Attachment of biotin to the epsilon-amino group of lysine.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides in organic solvents.
Biotinylation: Biotin and coupling reagents in DMF.
Major Products Formed
The major products formed from these reactions include biotinylated peptides and deprotected amino acids .
Scientific Research Applications
Fmoc-D-Biocytin has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of biotinylated peptides.
Biology: Employed in the study of protein-protein interactions and as a tool for affinity purification.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the production of biocompatible materials and hydrogels for tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-D-Biocytin involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed using bases like piperidine . The biotin moiety allows for strong binding to avidin or streptavidin, facilitating various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Biotin)-OH: Similar to Fmoc-D-Biocytin but with the L-lysine enantiomer.
Fmoc-L-Lys-OH:
Fmoc-D-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of biotin.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the biotin moiety, making it particularly useful for the synthesis of biotinylated peptides. Its stability and solubility in various solvents further enhance its applicability in automated synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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